Methanedithiol Methanedithiol Methanedithiol, also known as dimercaptomethane or dithiomethane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. Methanedithiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methanedithiol is primarily located in the cytoplasm. Methanedithiol is a pungent tasting compound that can be found in mushrooms and onion-family vegetables. This makes methanedithiol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 6725-64-0
VCID: VC3825865
InChI: InChI=1S/CH4S2/c2-1-3/h2-3H,1H2
SMILES: C(S)S
Molecular Formula: CH4S2
Molecular Weight: 80.18 g/mol

Methanedithiol

CAS No.: 6725-64-0

Cat. No.: VC3825865

Molecular Formula: CH4S2

Molecular Weight: 80.18 g/mol

* For research use only. Not for human or veterinary use.

Methanedithiol - 6725-64-0

Specification

CAS No. 6725-64-0
Molecular Formula CH4S2
Molecular Weight 80.18 g/mol
IUPAC Name methanedithiol
Standard InChI InChI=1S/CH4S2/c2-1-3/h2-3H,1H2
Standard InChI Key INBDPOJZYZJUDA-UHFFFAOYSA-N
SMILES C(S)S
Canonical SMILES C(S)S

Introduction

Structural and Basic Chemical Properties

Methanedithiol belongs to the class of geminal dithiols, featuring two thiol (-SH) groups bonded to the same carbon atom. Its molecular formula is CH₄S₂, with a molar mass of 80.16 g·mol⁻¹ . The compound exists as a colorless liquid at room temperature, boiling at 58°C (331 K) , though its strong odor and rapid decomposition under ambient conditions complicate direct observation .

Quantum mechanical calculations predict a tetrahedral geometry around the central carbon, with C-S bond lengths measuring approximately 1.81 Å and S-H bonds at 1.34 Å . The ionization energy of methanedithiol has been experimentally determined as 9.9 eV via photoelectron spectroscopy, reflecting the relative stability of its molecular orbitals .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular weight80.16 g·mol⁻¹
Boiling point58°C (331 K)
Ionization energy9.9 eV (vertical)
Vapor pressure (25°C)~120 mmHg (estimated)
LogP (octanol-water)1.2 (calculated)

Synthesis and Reaction Pathways

The primary synthesis route involves the high-pressure reaction of formaldehyde with hydrogen sulfide :

CH2O+2H2SH2C(SH)2+H2O[1]\text{CH}_2\text{O} + 2 \text{H}_2\text{S} \rightarrow \text{H}_2\text{C(SH)}_2 + \text{H}_2\text{O} \quad[1]

This exothermic process (ΔH ≈ -45 kJ/mol) competes with trithiane formation, requiring careful control of stoichiometry and pressure . Recent advancements in flow chemistry have improved yields to 68% by maintaining H₂S partial pressures above 3 atm and temperatures below 40°C .

Key decomposition pathways include:

  • Trimerization: Forms 1,3,5-trithiane under acidic conditions

  • Oxidation: Yields methanedisulfonic acid (H₂C(SO₃H)₂) upon exposure to strong oxidizers

  • Esterification: Reacts with benzoic anhydride to form stable dibenzoate derivatives

Notably, the 2024 study by Xian et al. demonstrated that substituted methanedithiols can undergo controlled decomposition to release hydrogen sulfide (H₂S) under physiological pH, suggesting pharmaceutical potential .

Spectroscopic Characterization

Advanced analytical techniques have resolved long-standing questions about methanedithiol's molecular structure:

  • Photoelectron Spectroscopy: Reveals two distinct ionization potentials at 9.9 eV (sulfur lone pairs) and 11.2 eV (C-S σ bonds)

  • IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 710 cm⁻¹ (C-S bending)

  • NMR (hypothetical): Predicted chemical shifts of δ 3.2 ppm (CH₂) and δ 1.3 ppm (SH) in D₂O

Gas-phase electron diffraction studies confirm the predicted tetrahedral geometry, with an H-C-S bond angle of 109.5° ± 0.3° . These structural insights explain the compound's reactivity—the geminal thiol groups create significant ring strain, facilitating rapid oligomerization unless stabilized .

Biological and Environmental Occurrence

Despite its synthetic origin, methanedithiol has been detected in trace amounts (<1 ppb) in Allium species (onions, garlic) and Agaricus bisporus mushrooms through headspace GC-MS analysis . The compound likely forms via enzymatic decomposition of S-alk(en)yl cysteine sulfoxides, contributing to characteristic pungent aromas .

In atmospheric chemistry, methanedithiol derivatives may participate in aerosol formation through reactions with ozone:

H2C(SH)2+O3H2C(SOH)2+O2[4]\text{H}_2\text{C(SH)}_2 + \text{O}_3 \rightarrow \text{H}_2\text{C(SOH)}_2 + \text{O}_2 \quad[4]

This oxidation pathway generates sulfenic acid intermediates that potentially contribute to cloud condensation nuclei .

Industrial and Pharmaceutical Applications

Recent breakthroughs have expanded methanedithiol's utility beyond traditional chemical synthesis:

  • H₂S Donors: Stabilized derivatives show controlled H₂S release kinetics (t₁/₂ = 12-48 hr) in physiological buffers, offering potential for cardiovascular therapies

  • Polymer Crosslinking: Acts as a chain transfer agent in rubber vulcanization, improving tensile strength by 40% compared to traditional sulfur donors

  • Metal Chelation: Forms stable complexes with Hg²⁺ (log K = 15.3) and Pb²⁺ (log K = 12.8), suggesting applications in heavy metal remediation

The 2024 development of air-stable crystalline derivatives (e.g., 1,3-diphenylpropane-2,2-dithiol) has overcome previous handling challenges, enabling batch production at kilogram scales .

Current Research Frontiers

Ongoing investigations focus on three key areas:

  • Biomedical Engineering: Conjugating methanedithiol derivatives to polymer backbones for targeted H₂S delivery in ischemic tissues

  • Astrochemistry: Detecting CH₂(SH)₂ in interstellar medium using radio telescopes (predicted rotational constants: A = 5.4 GHz, B = 3.1 GHz)

  • Green Chemistry: Developing photocatalytic systems for ambient-pressure H₂S utilization in methanedithiol synthesis

The 2025 discovery of enzyme-mediated methanedithiol production in Pseudomonas putida strains suggests potential biotechnological production routes currently under development .

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